rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans
Description
rac-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1430328-71-4) is a cyclopropane-derived carboxylic acid featuring a 2,5-dimethoxyphenyl substituent. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. The compound’s structure includes a trans-configuration cyclopropane ring fused to a carboxylic acid group and a phenyl ring substituted with two methoxy groups at the 2- and 5-positions.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10+/m0/s1 |
InChI Key |
GACWXAABXADULL-WCBMZHEXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of the target compound with analogs bearing different substituents:
*Estimated based on methoxy groups’ electron-donating nature.
Key Observations:
- Acidity : Electron-withdrawing substituents (e.g., F, CN, CF₃) lower the pKa of the carboxylic acid group, enhancing acidity. The target compound’s methoxy groups raise the pKa compared to fluorinated analogs .
- Lipophilicity: Bulky, non-polar groups (e.g., CF₃, biphenyl) increase lipophilicity, impacting membrane permeability. The target’s dimethoxy substituents balance polarity and lipophilicity .
- Synthetic Utility : Compounds with tert-butoxycarbonyl (Boc) groups (e.g., CAS 3D-JBD28813 ) serve as intermediates in peptide synthesis, whereas the target’s methoxy groups may facilitate hydrogen bonding in drug design .
Structural and Functional Comparisons
a. 2,5-Dimethoxyphenyl vs. Halogenated Analogs
- 2,6-Dichlorophenyl (CAS 2227778-92-7) : Chlorine atoms increase molecular weight and steric hindrance but reduce solubility. The discontinued status suggests challenges in synthesis or stability.
- 2,3-Difluorophenyl (CAS 175168-78-2) : Fluorine’s electronegativity enhances metabolic stability, making it common in pharmaceuticals. The target’s methoxy groups may offer better solubility but lower metabolic resistance.
b. Methoxy vs. Trifluoromethyl Substituents
- The trifluoromethyl group (CAS 201164-18-3 ) contributes to higher chemical inertness and bioavailability compared to methoxy groups. However, methoxy substituents are advantageous in modulating π-π interactions in receptor binding .
c. Cyclopropane Core Modifications
- Cyanocyclopropane Derivatives (CAS 39891-82-2) : The cyano group drastically increases acidity (pKa ~1.9), enabling use in pH-sensitive applications. The target’s carboxylic acid is less reactive, favoring stability in neutral environments.
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